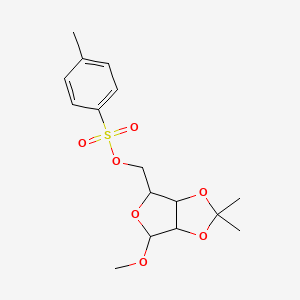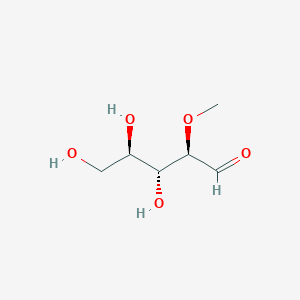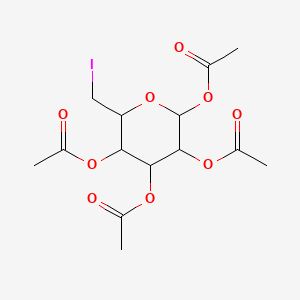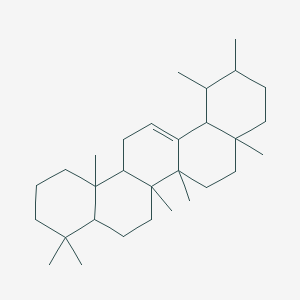amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production of Z-N-Et-Val-OH may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions: Z-N-Et-Val-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Z-N-Et-Val-OH is used as a building block in peptide synthesis. It helps in the formation of peptide bonds and the creation of complex peptide structures .
Biology: In biological research, this compound is used to study protein interactions and enzyme functions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: In medicine, Z-N-Et-Val-OH is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug delivery research .
Industry: In the industrial sector, Z-N-Et-Val-OH is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds .
Mechanism of Action
The mechanism of action of Z-N-Et-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Z-Val-OH: A similar compound with a carbobenzyloxy group but without the ethyl group.
Z-N-Me-Val-OH: A derivative with a methyl group instead of an ethyl group.
Uniqueness: Z-N-Et-Val-OH is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18) |
InChI Key |
WZOORIZZDOEHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)








